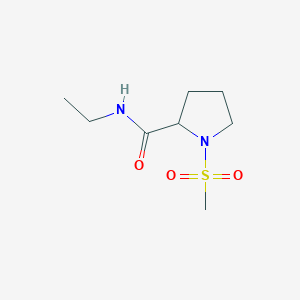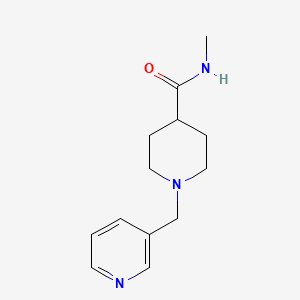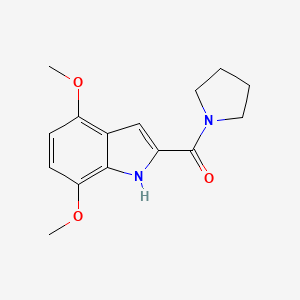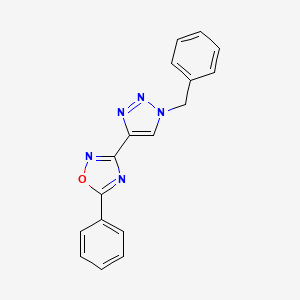![molecular formula C20H22N4O2 B7548786 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-8-methylimidazo[1,2-a]pyridine](/img/structure/B7548786.png)
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-8-methylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-8-methylimidazo[1,2-a]pyridine is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in medical research. The compound is a member of the imidazopyridine family and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-8-methylimidazo[1,2-a]pyridine is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes and receptors involved in various cellular processes. For example, the compound has been found to inhibit the activity of the enzyme phosphodiesterase 5, which is involved in the regulation of smooth muscle tone. Additionally, the compound has been shown to bind to certain receptors in the brain, which may contribute to its potential as a treatment for neurological disorders.
Biochemical and Physiological Effects:
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-8-methylimidazo[1,2-a]pyridine has been found to exhibit a range of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-8-methylimidazo[1,2-a]pyridine in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, the compound has been found to have a relatively low toxicity profile, which may make it suitable for use in preclinical studies. However, one limitation of using the compound in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-8-methylimidazo[1,2-a]pyridine. One area of interest is the development of more efficient synthesis methods for the compound, which may make it more accessible for use in medical research. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent for the treatment of various diseases. Finally, the compound may also have potential applications in other areas of research such as drug discovery and chemical biology.
Méthodes De Synthèse
The synthesis of 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-8-methylimidazo[1,2-a]pyridine involves the reaction of 4-(4-Methoxyphenyl)piperazine with 2-chloro-8-methylimidazo[1,2-a]pyridine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out at elevated temperatures. The resulting product is then purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-8-methylimidazo[1,2-a]pyridine has been found to have a range of potential applications in medical research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-tumor activity in preclinical studies and has also been found to have anti-inflammatory properties. Additionally, the compound has been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(8-methylimidazo[1,2-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15-4-3-9-24-14-18(21-19(15)24)20(25)23-12-10-22(11-13-23)16-5-7-17(26-2)8-6-16/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMCWLNCMINBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxyphenyl)piperazino](8-methylimidazo[1,2-A]pyridin-2-YL)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-pyrrolidinyl[6-(1H-pyrrol-1-yl)-3-pyridyl]methanone](/img/structure/B7548720.png)
![N~1~-{1-methyl-2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1-cyclobutanecarboxamide](/img/structure/B7548725.png)
methanone](/img/structure/B7548728.png)

![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7548745.png)



![5-ethyl-N-(4-ethylbenzyl)-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide](/img/structure/B7548790.png)


![N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7548811.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B7548821.png)